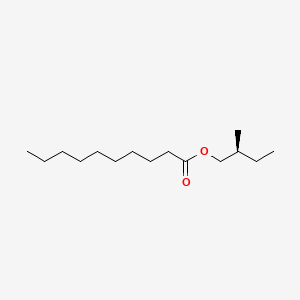

Decanoic acid, 2-methylbutyl ester, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is an ester formed from decanoic acid and 2-methylbutanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decanoic acid, 2-methylbutyl ester, (S)- can be synthesized through the esterification reaction between decanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of decanoic acid, 2-methylbutyl ester, (S)- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Decanoic acid, 2-methylbutyl ester, (S)- undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Decanoic acid and 2-methylbutanol.

Reduction: Decanol and 2-methylbutanol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Decanoic acid, 2-methylbutyl ester, (S)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Used in the flavor and fragrance industry due to its pleasant aroma

Mecanismo De Acción

The mechanism of action of decanoic acid, 2-methylbutyl ester, (S)- involves its interaction with biological molecules such as enzymes and receptors. The ester can be hydrolyzed by esterases to release decanoic acid and 2-methylbutanol, which can then exert their effects on various molecular targets and pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

Similar Compounds

Octyl decanoate: An ester formed from octanol and decanoic acid.

Ethyl decanoate: An ester formed from ethanol and decanoic acid.

Methyl decanoate: An ester formed from methanol and decanoic acid.

Uniqueness

Decanoic acid, 2-methylbutyl ester, (S)- is unique due to its specific combination of decanoic acid and 2-methylbutanol, which imparts distinct physical and chemical properties. Its stereochemistry (S)- also adds to its uniqueness, as it can interact differently with biological molecules compared to its ®-enantiomer .

Actividad Biológica

Decanoic acid, 2-methylbutyl ester, (S)-, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications in various fields.

- Molecular Formula : C15H30O2

- Molar Mass : 242.41 g/mol

- Structure : The compound is an ester derived from decanoic acid and 2-methylbutanol, characterized by a long hydrophobic chain that contributes to its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of decanoic acid esters, including 2-methylbutyl ester, has been studied for various applications:

- Antimicrobial Properties : Research indicates that fatty acid esters can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial membranes, leading to cell lysis.

- Antioxidant Activity : Some studies have noted the antioxidant potential of fatty acid esters, suggesting they can scavenge free radicals and reduce oxidative stress in biological systems.

- Cytotoxic Effects : Certain fatty acids have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various fatty acid esters, including decanoic acid derivatives. The results demonstrated that these compounds could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on concentration and structural variations.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | |

| Escherichia coli | 1.0 - 2.0 mg/mL |

Antioxidant Activity

The antioxidant capacity of decanoic acid esters was evaluated using DPPH and ABTS assays. The results indicated that these compounds exhibit significant radical scavenging activity.

Cytotoxicity Studies

In vitro studies have shown that decanoic acid esters can induce cytotoxic effects in various cancer cell lines. For instance, a study reported that treatment with decanoic acid resulted in apoptosis in prostate cancer cells.

- Cell Line : Prostate Cancer (PC-3)

- Concentration : 50 µM

- Effect : Induction of apoptosis confirmed by Annexin V/PI staining.

Case Studies

-

Case Study on Antimicrobial Peptides :

A comprehensive study explored the dual role of bioactive compounds derived from microbial sources, highlighting their potential as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). It was found that compounds similar to decanoic acid derivatives possess significant antimicrobial properties while also exhibiting anticancer activity against prostate cancer cell lines . -

Study on Antioxidant Properties :

Another research focused on the extraction of bioactive compounds from plant sources using supercritical fluid extraction (SFE). The study reported enhanced antioxidant activity associated with higher pressure during extraction, suggesting that decanoic acid esters may play a role in enhancing the antioxidant profile of plant extracts .

Propiedades

Número CAS |

55195-23-8 |

|---|---|

Fórmula molecular |

C15H30O2 |

Peso molecular |

242.40 g/mol |

Nombre IUPAC |

[(2S)-2-methylbutyl] decanoate |

InChI |

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1 |

Clave InChI |

JRJPVFOFQVUVLG-AWEZNQCLSA-N |

SMILES isomérico |

CCCCCCCCCC(=O)OC[C@@H](C)CC |

SMILES canónico |

CCCCCCCCCC(=O)OCC(C)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.